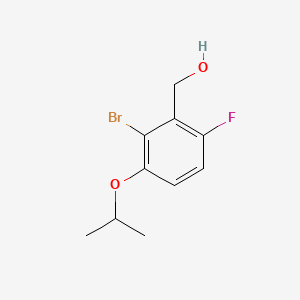
(2-Bromo-6-fluoro-3-isopropoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-6-fluoro-3-isopropoxyphenyl)methanol is an organic compound with the chemical formula C10H12BrFO2. It is a white to pale yellow solid with a distinct odor . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-6-fluoro-3-isopropoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can produce various substituted phenylmethanol derivatives .
Applications De Recherche Scientifique
(2-Bromo-6-fluoro-3-isopropoxyphenyl)methanol is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2-Bromo-6-fluoro-3-isopropoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromo-6-fluoro-3-methoxyphenyl)methanol
- (2-Bromo-6-fluoro-3-ethoxyphenyl)methanol
- (2-Bromo-6-fluoro-3-propoxyphenyl)methanol
Uniqueness
(2-Bromo-6-fluoro-3-isopropoxyphenyl)methanol is unique due to its specific combination of bromine, fluorine, and isopropoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C10H12BrFO2 |
|---|---|
Poids moléculaire |
263.10 g/mol |
Nom IUPAC |
(2-bromo-6-fluoro-3-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C10H12BrFO2/c1-6(2)14-9-4-3-8(12)7(5-13)10(9)11/h3-4,6,13H,5H2,1-2H3 |
Clé InChI |
KVDRZRVXSGCUHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=C(C=C1)F)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
![1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B14015747.png)
![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)
![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)



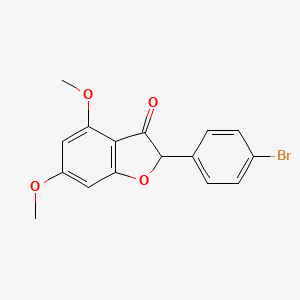
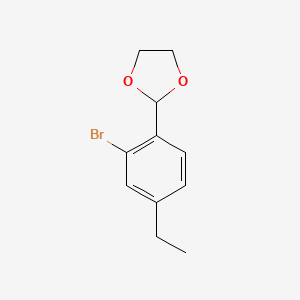
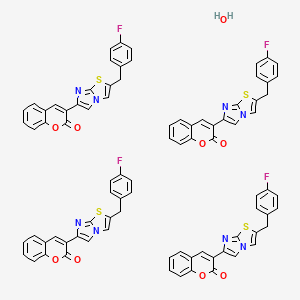
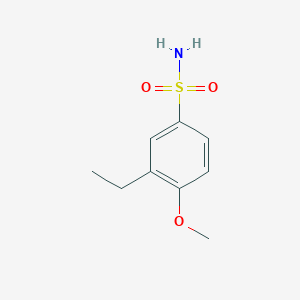
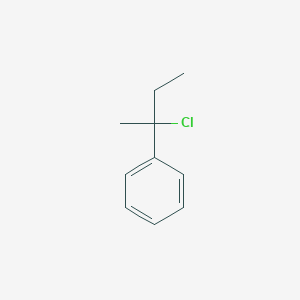
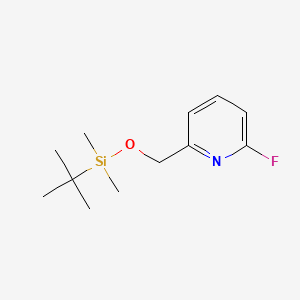
![7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B14015826.png)
